molecular formula C10H10O3 B3096637 3-(2-Methylphenyl)oxirane-2-carboxylic acid CAS No. 1287218-33-0

3-(2-Methylphenyl)oxirane-2-carboxylic acid

Cat. No.: B3096637
CAS No.: 1287218-33-0
M. Wt: 178.18 g/mol
InChI Key: DELLMYLXWODDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)oxirane-2-carboxylic acid (CAS 5449-12-7) is a trisubstituted epoxide derivative with a carboxylic acid functional group. Its molecular formula is C₁₀H₁₀O₃, and it has a molecular weight of 178.18 g/mol . Key physical properties include a boiling point of 334.3°C, a density of 1.281 g/cm³, and a refractive index of 1.575. The compound’s structure features a 2-methylphenyl substituent at the oxirane ring’s third position, which influences its chemical reactivity and stability.

Properties

IUPAC Name

3-(2-methylphenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLMYLXWODDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of 2-methylphenylacrylic acid. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of the acrylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-(2-Methylphenyl)oxirane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight structural analogs of 3-(2-Methylphenyl)oxirane-2-carboxylic acid, emphasizing substituent effects, physical properties, and reactivity.

Table 1: Comparison of Oxirane-Carboxylic Acid Derivatives

Compound Name (CAS) Substituent(s) & Position Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties Notable Applications/Reactivity
This compound (5449-12-7) 2-Methylphenyl (C₃) C₁₀H₁₀O₃ 178.18 Boiling point: 334.3°C; Density: 1.281 g/cm³ Synthetic intermediate; stability studies
3-(4-Methylphenyl)oxirane-2-carboxylic acid (81476-88-2) 4-Methylphenyl (C₃) C₁₀H₁₀O₃ 178.18 Not explicitly reported; likely similar to 5449-12-7 Metabolite studies; structural analog
3-(4-Methoxyphenyl)oxirane-2-carboxylic acid methyl ester (96125-49-4) 4-Methoxyphenyl (C₃); Methyl ester (C₂) C₁₁H₁₂O₄ 208.21 Ester group enhances lipophilicity Potential prodrug candidate; ester hydrolysis studies
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (1504091-47-7) 3-Chlorophenyl (C₃); Ethyl ester (C₂) C₁₂H₁₃ClO₃ 240.68 Chlorine substituent increases electrophilicity Reactivity in nucleophilic ring-opening reactions
3-(4-Methoxy-phenyl)-oxirane-2-carboxylic acid methyl ester (C11H12O4) 4-Methoxyphenyl (C₃); Methyl ester (C₂) C₁₁H₁₂O₄ 208.21 Similar to 96125-49-4; methoxy group improves solubility Intermediate in heterocyclic synthesis

Substituent Effects on Reactivity and Stability

  • Methoxy-substituted derivatives (e.g., 96125-49-4) exhibit increased solubility in polar solvents due to the electron-donating methoxy group, making them more amenable to aqueous-phase reactions .
  • Electron-Withdrawing Groups (e.g., Chloro):

    • The 3-chlorophenyl group in 1504091-47-7 enhances electrophilicity at the oxirane ring, facilitating nucleophilic attack in reactions such as epoxide ring-opening .

Functional Group Modifications

  • Carboxylic Acid vs. Ester Derivatives:
    • Free carboxylic acids (e.g., 5449-12-7) are more polar and prone to hydrogen bonding, whereas ester derivatives (e.g., 96125-49-4) are more lipophilic, influencing their bioavailability and synthetic utility .

Biological Activity

3-(2-Methylphenyl)oxirane-2-carboxylic acid, a compound characterized by its oxirane (epoxide) structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol
  • Structural Features : The compound features a carboxylic acid group and an epoxide ring, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • Studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • For instance, it has been noted to target specific signaling pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects :
    • The compound demonstrates the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
    • This property is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity :
    • This compound has exhibited antimicrobial effects against a range of pathogens, including bacteria and fungi.
    • Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
  • Antioxidant Properties :
    • The compound acts as a free radical scavenger, helping to mitigate oxidative stress in biological systems.
    • This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

The biological activities of this compound can be attributed to its structural features:

  • Epoxide Reactivity : The strained epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or nucleic acids.
  • Carboxylic Acid Functionality : The carboxylic acid group can participate in various biochemical reactions, influencing cellular signaling pathways.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX-2
AntimicrobialDisruption of microbial cell membranes
AntioxidantScavenging free radicals

Case Study: Anticancer Activity

A specific study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • A significant reduction in cell viability at concentrations above 20 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.

Table 2: Anticancer Efficacy Results

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108512
206030
502570

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenyl)oxirane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methylphenyl)oxirane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.